molecular formula C25H21FN2O5S B12159900 ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12159900
M. Wt: 480.5 g/mol
InChI Key: OPPNBSIPHWWPFK-MOSHPQCFSA-N
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Description

Ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolopyrimidine core, which is known for its biological activity, and is further functionalized with acetyloxy, fluorophenyl, and benzylidene groups, enhancing its chemical versatility and potential efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Functionalization: Introduction of the acetyloxy, fluorophenyl, and benzylidene groups is achieved through various substitution reactions, often using reagents like acetic anhydride, fluorobenzene, and benzaldehyde derivatives.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the thiazolopyrimidine core is known for its potential antimicrobial, antiviral, and anticancer properties. Research into this compound could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is likely related to its ability to interact with various molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. The acetyloxy and fluorophenyl groups may enhance binding affinity and specificity, while the benzylidene group could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar cores but different substituents.

    Fluorophenyl Compounds: Molecules featuring fluorophenyl groups, known for their biological activity.

    Benzylidene Derivatives: Compounds with benzylidene groups, often used in medicinal chemistry.

Uniqueness

Ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Biological Activity

Ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and overall pharmacological profile.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C26H24N2O5S
  • Molecular Weight : 484.55 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that it inhibits the activity of casein kinase 2 (CK2), a protein kinase often overexpressed in cancer cells. The compound exhibited an IC50 value of 0.56 μM against CK2, indicating potent inhibitory activity. This inhibition led to reduced proliferation and increased apoptosis in various cancer cell lines, particularly stomach and hepatocellular carcinoma cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit other enzymes relevant in cancer progression and inflammation. It has shown promising results as a selective inhibitor of CK2, surpassing the efficacy of conventional inhibitors like tetrabromobenzotriazole (TBB), which has an IC50 of 1.24 μM .

Study on Antitumor Activity

In a specific case study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

In Vivo Studies

In vivo studies further supported the anticancer potential of this compound. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. The study also noted minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Pharmacological Profile

Activity IC50 Value Effect
CK2 Inhibition0.56 μMSignificant reduction in cancer cell proliferation
Anti-inflammatory ActivityNot specifiedPotential modulation of inflammatory pathways
CytotoxicityLC50 = 0.05 ppmEffective against various cancer cell lines

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CK2. This leads to altered signaling pathways associated with cell survival and proliferation. Additionally, its structural features allow for interaction with DNA and other cellular targets that may contribute to its anticancer properties.

Properties

Molecular Formula

C25H21FN2O5S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21FN2O5S/c1-4-32-24(31)21-14(2)27-25-28(22(21)17-10-6-7-11-18(17)26)23(30)20(34-25)13-16-9-5-8-12-19(16)33-15(3)29/h5-13,22H,4H2,1-3H3/b20-13-

InChI Key

OPPNBSIPHWWPFK-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)/C(=C/C4=CC=CC=C4OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C

Origin of Product

United States

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